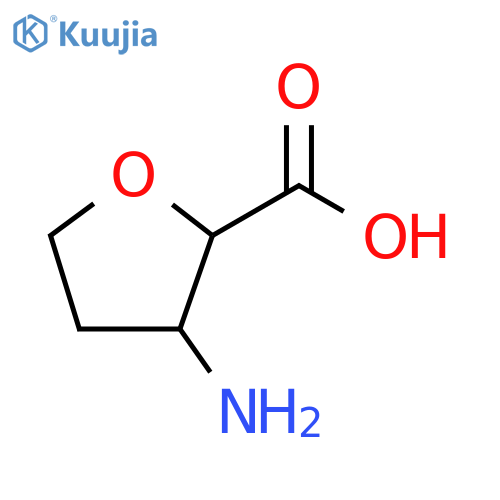Cas no 1378265-53-2 (3-aminooxolane-2-carboxylic acid)

1378265-53-2 structure
商品名:3-aminooxolane-2-carboxylic acid
CAS番号:1378265-53-2
MF:C5H9NO3
メガワット:131.129861593246
MDL:MFCD12024768
CID:5241487
PubChem ID:53421314
3-aminooxolane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- INDEX NAME NOT YET ASSIGNED
- 3-aminooxolane-2-carboxylic acid
-
- MDL: MFCD12024768
- インチ: 1S/C5H9NO3/c6-3-1-2-9-4(3)5(7)8/h3-4H,1-2,6H2,(H,7,8)
- InChIKey: OVGHASDQKHPORW-UHFFFAOYSA-N
- ほほえんだ: C(C1OCCC1N)(=O)O
計算された属性
- せいみつぶんしりょう: 131.058243149g/mol
- どういたいしつりょう: 131.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
- 疎水性パラメータ計算基準値(XlogP): -2.8
3-aminooxolane-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-299832-2.5g |
3-aminooxolane-2-carboxylic acid |
1378265-53-2 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01027412-1g |
3-Aminooxolane-2-carboxylic acid |
1378265-53-2 | 95% | 1g |
¥5180.0 | 2023-04-10 | |
| Enamine | EN300-299832-10g |
3-aminooxolane-2-carboxylic acid |
1378265-53-2 | 10g |
$3007.0 | 2023-09-06 | ||
| Enamine | EN300-299832-0.25g |
3-aminooxolane-2-carboxylic acid |
1378265-53-2 | 95.0% | 0.25g |
$642.0 | 2025-03-19 | |
| Enamine | EN300-299832-0.1g |
3-aminooxolane-2-carboxylic acid |
1378265-53-2 | 95.0% | 0.1g |
$615.0 | 2025-03-19 | |
| Enamine | EN300-299832-0.5g |
3-aminooxolane-2-carboxylic acid |
1378265-53-2 | 95.0% | 0.5g |
$671.0 | 2025-03-19 | |
| Enamine | EN300-299832-1g |
3-aminooxolane-2-carboxylic acid |
1378265-53-2 | 1g |
$699.0 | 2023-09-06 | ||
| Enamine | EN300-299832-5.0g |
3-aminooxolane-2-carboxylic acid |
1378265-53-2 | 95.0% | 5.0g |
$2028.0 | 2025-03-19 | |
| Enamine | EN300-299832-1.0g |
3-aminooxolane-2-carboxylic acid |
1378265-53-2 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
| Enamine | EN300-299832-5g |
3-aminooxolane-2-carboxylic acid |
1378265-53-2 | 5g |
$2028.0 | 2023-09-06 |
3-aminooxolane-2-carboxylic acid 関連文献
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
1378265-53-2 (3-aminooxolane-2-carboxylic acid) 関連製品
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1378265-53-2)3-aminooxolane-2-carboxylic acid

清らかである:99%
はかる:1g
価格 ($):680.0